4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester
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Overview
Description
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and dechlorinated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropyrimidine-4-carboxylate
- Methyl 2,4-dichloropyrimidine-6-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)9-12-5-6(7(11)13-9)8(14)15-4/h5H,1-4H3 |
InChI Key |
APURDRCSFCEZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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